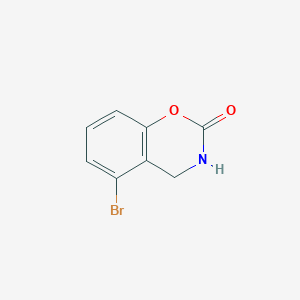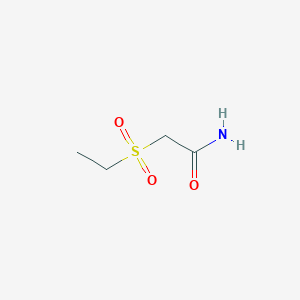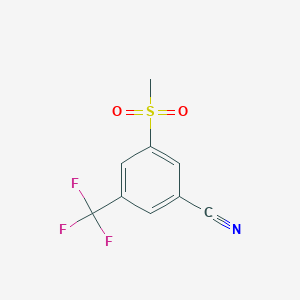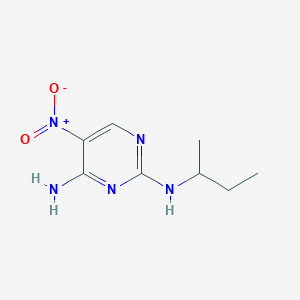
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula: C5H5ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines, including this compound, are common heterocyclic compounds found in many natural products as well as synthetic drugs . They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 144.559 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antiviral Activity
5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine has been explored for its antiviral properties. Research indicates that derivatives of this compound, particularly those with substitutions at the 5 position on the pyrimidine ring, have shown notable antiviral activities. For example, some 5-substituted 2,4-diaminopyrimidine derivatives have markedly inhibited retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Applications in Organic Chemistry
The compound has also been a subject of interest in organic synthesis, providing pathways to various pyrimidine derivatives. Studies on the synthesis of related compounds like 2,4-dichloro-5-methoxy-pyrimidine offer insights into the methodologies for synthesizing such chloro- and methoxy- substituted pyrimidines, which serve as intermediates for further chemical transformations and potential applications in medicinal chemistry (Liu Guo-ji, 2009).
Corrosion Inhibition
The pyrimidine framework, including compounds like this compound, has been investigated for its corrosion inhibition properties. For instance, 2-mercaptopyrimidine, a related compound, demonstrated significant inhibitory effects on the corrosion of cold rolled steel in acidic solutions, suggesting potential applications of chloro- and methoxy- substituted pyrimidines in corrosion protection (Xianghong Li et al., 2017).
Anticancer Research
The pyrimidine nucleus is a critical component in nucleic acids and exhibits a wide range of biological activities. Derivatives of this compound have been synthesized and evaluated for their potential anticancer activities. For example, novel pyrimidine derivatives have been synthesized and tested as inhibitors of dihydrofolate reductase, a target in cancer chemotherapy, showing significant antitumor activity (Gangjee et al., 1999).
Enzyme Inhibition Studies
Compounds related to this compound have been explored for their enzyme inhibition properties. Research into derivatives such as those acting on Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase has shown promising results, indicating potential therapeutic applications in treating infections caused by these organisms (Gangjee et al., 1999).
Mecanismo De Acción
While the specific mechanism of action for 5-Chloro-2-(4-methoxypiperidin-1-yl)pyrimidine is not explicitly mentioned in the search results, pyrimidine derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMCZHULHANOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)
![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)


![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)





![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)
